![molecular formula C20H15F3N4OS B2879740 6-(ethylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-(trifluoromethyl)phenyl ether CAS No. 478247-50-6](/img/structure/B2879740.png)
6-(ethylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-(trifluoromethyl)phenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(ethylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-(trifluoromethyl)phenyl ether is a synthetic compound with a complex molecular structure, characterized by the presence of multiple functional groups including pyrazolo[3,4-d]pyrimidine and trifluoromethylphenyl ether moieties
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the potential arrest of cancer cell proliferation .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound disrupts the transition from the G1 phase to the S phase of the cell cycle, potentially leading to cell cycle arrest .
Pharmacokinetics
It’s worth noting that the compound’s effectiveness against various cancer cell lines suggests it may have favorable bioavailability .
Result of Action
The compound’s action results in significant inhibition of the growth of various examined cell lines . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range . It also induces apoptosis within HCT cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 6-(ethylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-(trifluoromethyl)phenyl ether typically involves multi-step organic synthesis. One approach starts with the synthesis of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the phenyl and ethylsulfanyl groups. The final step involves the coupling of 3-(trifluoromethyl)phenyl ether to the intermediate compound.
Industrial Production Methods
Industrial-scale production may use variations of these laboratory methods, optimized for yield and purity. This often includes the use of automated reactors, continuous flow systems, and stringent purification techniques such as recrystallization or chromatography to ensure the desired product is obtained in a cost-effective manner.
Chemical Reactions Analysis
Types of Reactions
6-(ethylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-(trifluoromethyl)phenyl ether can undergo various chemical reactions:
Oxidation: : This reaction can be promoted using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: : Employing reducing agents like sodium borohydride or lithium aluminum hydride can result in the reduction of nitro or carbonyl groups if present.
Substitution: : Halogenation or alkylation reactions can be performed to introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Typical reagents include bases like sodium hydroxide for deprotonation steps, acids like sulfuric acid for catalytic reactions, and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile. Reactions may be conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Depending on the reaction conditions, major products can include oxidized or reduced derivatives of the original compound, as well as substituted products with various functional groups introduced.
Scientific Research Applications
6-(ethylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-(trifluoromethyl)phenyl ether has shown promise in several research areas:
Chemistry: : As a starting material or intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its potential interactions with biological macromolecules, which may provide insights into enzyme functions or cellular processes.
Medicine: : Explored for its potential as a pharmaceutical agent, particularly in targeting specific receptors or enzymes related to diseases.
Comparison with Similar Compounds
Similar Compounds
6-(Methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine: : Shares a similar core structure but with a methyl group instead of an ethyl group on the sulfur.
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-(trifluoromethyl)phenyl ether: : Lacks the ethylsulfanyl group, offering a comparison of the impact of the sulfur-containing side chain.
6-(Ethylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine: : Omits the trifluoromethylphenyl ether group, useful for studying the influence of the ether moiety.
Highlighting Uniqueness
What sets 6-(ethylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-(trifluoromethyl)phenyl ether apart is its combination of the ethylsulfanyl and trifluoromethylphenyl ether groups
Properties
IUPAC Name |
6-ethylsulfanyl-1-phenyl-4-[3-(trifluoromethyl)phenoxy]pyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4OS/c1-2-29-19-25-17-16(12-24-27(17)14-8-4-3-5-9-14)18(26-19)28-15-10-6-7-13(11-15)20(21,22)23/h3-12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXIHAZIVXAMEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)OC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dichloro-N-[2-(3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide](/img/structure/B2879658.png)
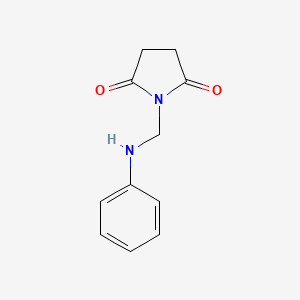
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)acetic acid](/img/structure/B2879661.png)
![N-(4-methylphenyl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2879665.png)
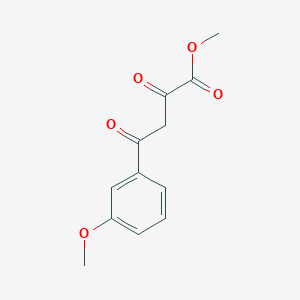
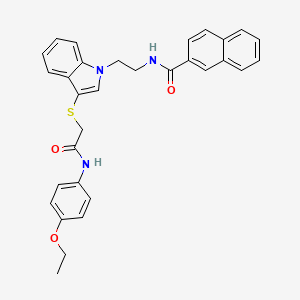
![N-(3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]carbonyl}phenyl)furan-2-carboxamide](/img/structure/B2879669.png)
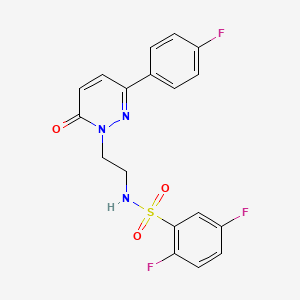
![2,6-dichloro-5-fluoro-N-{2-methylimidazo[1,2-a]pyridin-6-yl}pyridine-3-carboxamide](/img/structure/B2879673.png)
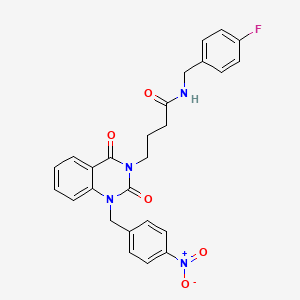

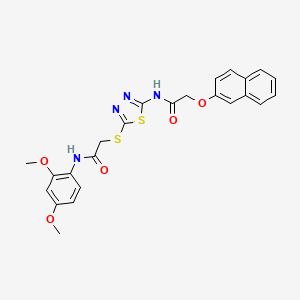
![1-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-4-(thiophene-2-sulfonyl)piperazine](/img/structure/B2879680.png)
